Pramoxine Hydrochloride

Topical Analgesia Preclinical Pharmacology Cutaneous Anesthesia

Choose Pramoxine Hydrochloride (CAS 637-58-1) for your topical anesthetic R&D. As a morpholine-based amino ether, it is chemically and clinically distinct from ester (e.g., benzocaine) and amide (e.g., lidocaine) anesthetics. This structural divergence eliminates cross-hypersensitivity, making it the preferred active ingredient for OTC and prescription products for patients with known allergies to common local anesthetics. Its high water solubility and comparable duration of action to lidocaine support development of novel sustained-release creams and gels for chronic pruritus.

Molecular Formula C17H28ClNO3
Molecular Weight 329.9 g/mol
CAS No. 637-58-1
Cat. No. B000946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramoxine Hydrochloride
CAS637-58-1
Synonyms4-(3-(4-butoxyphenoxy)propyl)morpholine
4-(3-(p-butoxyphenoxy)propyl)morpholine
Balsabit
Fleet Pain Relief
Itch-X
PrameGel
pramocaine
pramocaine hydrochloride
Pramox
pramoxine
pramoxine hydrochloride
Prax
proctoFoam
Tronolane
Tronothane
Molecular FormulaC17H28ClNO3
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
InChIInChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H
InChIKeySYCBXBCPLUFJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Pramoxine Hydrochloride (CAS 637-58-1): Technical Baseline and Procurement Considerations for Topical Anesthetic R&D


Pramoxine Hydrochloride (CAS 637-58-1) is a topical local anesthetic of the amino ether class, chemically distinct from both amino ester and amino amide local anesthetics due to its morpholine ring structure [1]. Discovered at Abbott Laboratories in 1953 [2], it is primarily used as an antipruritic agent in over-the-counter and prescription formulations for the temporary relief of pain and itching associated with minor skin irritations, hemorrhoids, and dermatoses [3]. The hydrochloride salt form confers high water solubility, facilitating its incorporation into aqueous-based topical formulations such as creams, lotions, gels, and foams . While its anesthetic potency is generally lower than that of amide anesthetics like lidocaine and bupivacaine, pramoxine hydrochloride exhibits a distinct safety profile and comparable duration of action, making it a valuable alternative in specific clinical and formulation contexts [4].

Pramoxine Hydrochloride (CAS 637-58-1): Why Generic Substitution with Lidocaine or Benzocaine Fails to Deliver Equivalent Clinical and Formulation Outcomes


Generic substitution of pramoxine hydrochloride with other topical anesthetics such as lidocaine or benzocaine is not scientifically justified due to fundamental differences in chemical class, physicochemical properties, and clinical safety profiles. Pramoxine hydrochloride is an amino ether, whereas lidocaine is an amino amide and benzocaine is an amino ester [1]. This structural divergence results in distinct pKa values, solubility characteristics, and metabolic pathways, which directly impact formulation stability, penetration kinetics, and the risk of allergic sensitization [2]. Crucially, pramoxine hydrochloride exhibits a lower cross-sensitization potential with ester and amide anesthetics, making it the preferred agent for patients with known allergies to these classes [3]. Furthermore, head-to-head preclinical studies demonstrate that while pramoxine hydrochloride has lower anesthetic potency than lidocaine, it provides a comparable duration of action, a pharmacokinetic profile that may be advantageous for sustained topical symptom relief without the need for frequent reapplication [4]. These quantifiable differentiators preclude simple interchangeability.

Pramoxine Hydrochloride (CAS 637-58-1): Quantitative Evidence Guide for Scientific Selection vs. Lidocaine, Bupivacaine, and Benzocaine


Comparative Subcutaneous Antinociceptive Potency: Pramoxine Hydrochloride vs. Lidocaine (Rat Model)

In a direct head-to-head preclinical comparison using a subcutaneous injection model in rats, pramoxine hydrochloride demonstrated significantly lower potency than lidocaine. The median effective dose (ED50) for cutaneous antinociception, as measured by blockade of the pinprick-induced cutaneous trunci muscle reflex (CTMR), was 42.1 μmol (95% CI: 38.8–45.7) for pramoxine compared to 5.44 μmol (95% CI: 4.67–6.35) for lidocaine (p < 0.01) [1].

Topical Analgesia Preclinical Pharmacology Cutaneous Anesthesia

Comparative Intrathecal Spinal Anesthetic Potency: Pramoxine Hydrochloride vs. Bupivacaine (Rat Model)

In a direct head-to-head preclinical comparison of spinal anesthetic effects following intrathecal injection in rats, pramoxine hydrochloride was significantly less potent than the long-acting amide local anesthetic bupivacaine across all three neurobehavioral endpoints measured. The ED50 values for nociceptive block, proprioceptive block, and motor block were 15.47, 16.46, and 17.77 μmol/kg for pramoxine, respectively, compared to 0.90, 1.00, and 1.16 μmol/kg for bupivacaine (P < 0.01 for all differences) [1].

Spinal Anesthesia Neuraxial Drug Delivery Preclinical Pharmacology

Comparative Duration of Antinociceptive Action: Pramoxine Hydrochloride vs. Lidocaine (Rat Model)

Despite its lower potency, pramoxine hydrochloride provides a duration of cutaneous antinociceptive action that is statistically equivalent to that of lidocaine. In the same preclinical rat model using the CTMR assay, the duration of antinociception produced by equianalgesic doses (ED75, ED50, and ED25) of pramoxine and lidocaine was not significantly different (P > 0.05) [1].

Duration of Action Topical Anesthesia Pharmacodynamics

Clinical Efficacy in Uremic Pruritus: 1% Pramoxine Hydrochloride Lotion vs. Vehicle Control (Human RCT)

A randomized, double-blind, controlled clinical trial in adult hemodialysis patients with moderate to severe uremic pruritus demonstrated that a topical lotion containing 1% pramoxine hydrochloride applied twice daily for 4 weeks resulted in a 61% reduction in itch intensity, compared to a 12% reduction in the control group using a vehicle lotion without the active ingredient [1].

Clinical Trial Uremic Pruritus Antipruritic Efficacy

Physicochemical and Solubility Profile: Pramoxine Hydrochloride vs. Free Base Form

Pramoxine hydrochloride (CAS 637-58-1) is the hydrochloride salt form of pramoxine, which confers significantly enhanced water solubility compared to the free base. The USP monograph specifies that pramoxine hydrochloride is 'freely soluble in water and in alcohol' [1]. In contrast, the neutral (free base) form of pramoxine, which predominates at physiologic pH due to its pKa of approximately 6.4-7.1, has low water solubility, reported to be approximately 3 mM at pH 7.4 [2].

Pharmaceutical Formulation Physicochemical Characterization Solubility

Pramoxine Hydrochloride (CAS 637-58-1): High-Impact Research and Formulation Application Scenarios Based on Quantitative Evidence


Development of Sustained-Release Topical Antipruritic Formulations for Uremic Pruritus

Based on the human clinical trial data showing a 61% reduction in itch intensity with 1% pramoxine hydrochloride lotion in hemodialysis patients [1], researchers and formulators can confidently develop novel sustained-release topical products for this specific patient population. The comparable duration of action to lidocaine, combined with the lower cross-sensitization potential, makes pramoxine hydrochloride an ideal candidate for leave-on products such as creams, gels, or patches designed for once- or twice-daily application in patients with chronic kidney disease-associated pruritus.

Preclinical Spinal Anesthesia Research and Novel Neuraxial Formulation Development

The quantitative ED50 data from the intrathecal rat model (15.47-17.77 μmol/kg for pramoxine vs. 0.90-1.16 μmol/kg for bupivacaine) [2] provides a clear potency baseline for researchers investigating pramoxine hydrochloride as a tool compound or therapeutic candidate in spinal anesthesia models. This data is essential for dose-ranging in future studies exploring novel delivery systems, such as liposomal encapsulation or polymer-based depots, intended to prolong spinal blockade while leveraging pramoxine's distinct safety profile.

Formulation of Topical Anesthetics for Patients with Ester/Amide Allergies

The documented lack of cross-hypersensitivity between pramoxine (an amino ether) and ester/amide local anesthetics [3] makes pramoxine hydrochloride the compound of choice for formulating topical anesthetic products intended for use in patients with known or suspected allergies to lidocaine, benzocaine, or other common topical anesthetics. This scenario is particularly relevant for over-the-counter products and prescription formulations used in dermatology and proctology practices, where patient history of anesthetic allergy is a significant clinical consideration.

Development of Cyclodextrin-Complexed Formulations for Enhanced Bioavailability

Given the low aqueous solubility of the neutral pramoxine free base at physiologic pH, and the demonstrated 14-fold increase in solubility upon complexation with hydroxypropyl-β-cyclodextrin [4], researchers and formulation scientists can pursue the development of advanced topical or even transmucosal delivery systems using cyclodextrin inclusion complexes. This approach may overcome the solubility limitations of the free base form while retaining the safety and efficacy benefits of the hydrochloride salt, potentially enabling new routes of administration beyond traditional topical application.

Technical Documentation Hub

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